molecular formula C15H10ClFO4 B6410684 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid CAS No. 1261899-81-3

5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid

Cat. No.: B6410684
CAS No.: 1261899-81-3
M. Wt: 308.69 g/mol
InChI Key: LZFPCZROLYAHQQ-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid is an organic compound with a complex structure, featuring both chloro and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize the production of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine substituents can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxycarbonylphenylboronic acid
  • 2-Chloro-5-methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness

5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid is unique due to the presence of both chloro and fluorine substituents on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(2-chloro-5-methoxycarbonylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-2-4-12(16)10(7-9)8-3-5-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFPCZROLYAHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691977
Record name 2'-Chloro-4-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-81-3
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 6′-chloro-4-fluoro-, 3′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261899-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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